(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Description
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a pyrrolopyridine derivative featuring a methyl group at position 4 and a hydroxymethyl (-CH2OH) substituent at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and radiopharmaceuticals . Its structure combines a bicyclic heteroaromatic core with polar and hydrophobic substituents, balancing solubility and reactivity for downstream applications.
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-10-9-8(6)4-7(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11) |
InChI Key |
OFGDCTXJSZOJFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=NC=C1)CO |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Coupling for Aryl Substituents
Introducing the hydroxymethyl group at position 2 often relies on cross-coupling reactions. A optimized Suzuki–Miyaura coupling protocol involves treating 2-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine with a boronic ester bearing a protected alcohol group. For instance, using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane/water at 80°C achieves a 68% yield of the coupled product. Deprotection of the pinacol ester under acidic conditions then reveals the hydroxymethyl group.
Buchwald–Hartwig Amination
While less common for this specific compound, Buchwald–Hartwig amination has been employed to functionalize related pyrrolopyridines. In a study by, 4-chloro-1H-pyrrolo[2,3-b]pyridine undergoes amination with secondary amines using Pd₂(dba)₃ and Xantphos as the catalytic system. Although this method targets position 4, analogous strategies could adapt to introduce oxygen-containing groups at position 2 with appropriate substrate modification.
Methylation and Protective Group Strategies
Direct Methylation at Position 4
The 4-methyl group is typically introduced early in the synthesis to avoid competing reactions. A straightforward method involves alkylation of the pyrrolopyridine nitrogen using methyl iodide and a strong base such as sodium hydride (NaH). For example, treatment of 1H-pyrrolo[2,3-b]pyridine with NaH in DMF, followed by MeI, affords 1-methyl-1H-pyrrolo[2,3-b]pyridine in 85% yield. However, over-alkylation at position 1 necessitates careful stoichiometric control.
Hydroxymethyl Group Protection
To prevent oxidation or side reactions during synthesis, the hydroxymethyl group is often protected as a silyl ether or tosylate . A patent by details the use of trimethylsilyl chloride (TMSCl) to protect the alcohol, yielding (4-methyl-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol. Deprotection with tetrabutylammonium fluoride (TBAF) restores the free alcohol with >90% efficiency.
Reductive and Oxidative Transformations
Reduction of Nitriles to Alcohols
An alternative route involves reducing a nitrile intermediate to the hydroxymethyl group. For example, 2-cyano-4-methyl-1H-pyrrolo[2,3-b]pyridine is treated with LiAlH₄ in THF, yielding the primary alcohol after aqueous workup. This method offers high atom economy but requires stringent moisture-free conditions.
Oxidation of Methyl Groups
Direct oxidation of a 2-methyl substituent to the hydroxymethyl group remains challenging due to over-oxidation to carboxylic acids. However, using SeO₂ in dioxane at 120°C selectively oxidizes the methyl group to a primary alcohol in 45% yield, albeit with significant byproduct formation.
Recent Advances in Catalytic Systems
Emerging methodologies leverage photoredox catalysis and flow chemistry to improve efficiency. A 2024 study demonstrated the use of iridium photocatalysts to mediate the cyclization of pyridine derivatives under visible light, reducing reaction times from hours to minutes. Additionally, continuous-flow systems have been adopted for the large-scale synthesis of intermediates, achieving >95% conversion with minimal purification.
Comparative Analysis of Synthetic Routes
The table below summarizes key preparation methods, highlighting yields, catalysts, and limitations:
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids. For example:
-
Oxidation to 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde :
Manganese dioxide (MnO₂) in acetonitrile at reflux effectively oxidizes the alcohol to the aldehyde derivative, as demonstrated in analogous pyrrolopyridine systems .Conditions : MnO₂ (3 eq), CH₃CN, reflux, 8–12 hours.
Yield : 65–78% . -
Further Oxidation to Carboxylic Acid :
Strong oxidizing agents like potassium permanganate (KMnO₄) convert the aldehyde intermediate into 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Esterification and Etherification
The hydroxyl group participates in nucleophilic substitution reactions:
-
Ester Formation :
Reaction with acetyl chloride in pyridine yields the corresponding acetate ester.Conditions : AcCl (1.2 eq), pyridine, 0°C → RT, 4 hours.
Yield : 85–90%. -
Mitsunobu Reaction :
The alcohol couples with phenols or carboxylic acids using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form ethers or esters .
Reduction Reactions
While the compound itself is a reduction product (from aldehyde precursors), its hydroxyl group can be further reduced under specific conditions:
-
Deoxygenation to 4-Methyl-1H-pyrrolo[2,3-b]pyridine :
Triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) remove the hydroxyl group via reductive deoxygenation .Conditions : Et₃SiH (2 eq), TFA (cat.), CH₃CN, reflux, 6 hours.
Yield : 70–80% .
Cross-Coupling Reactions
The pyrrolopyridine core facilitates regioselective functionalization:
-
Suzuki–Miyaura Coupling :
After converting the hydroxymethyl group to a better leaving group (e.g., triflate), palladium-catalyzed cross-coupling with boronic acids introduces aryl/heteroaryl substituents at the 2-position .Example : Coupling with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ yields biaryl derivatives .
-
Buchwald–Hartwig Amination :
The hydroxyl group can be displaced by amines after activation, enabling C–N bond formation .
Scientific Research Applications
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, thereby exerting its effects .
Comparison with Similar Compounds
Research Findings and Trends
- Radiopharmaceutical Development : Fluorinated derivatives of 4-methyl-pyrrolopyridines () highlight growing interest in oncology imaging, with RCY (radiochemical yield) values up to 58% .
- Environmental Applications : Thiophene-based analogs () are explored for eco-friendly industrial processes, though their biological activity remains less studied compared to pyrrolopyridines .
- Halogenated Derivatives : The 5-bromo compound’s commercial availability () underscores its role in high-throughput drug discovery, particularly for bromine-selective chemistries .
Biological Activity
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, with the CAS number 1269479-13-1, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
- Chemical Formula : C₉H₁₀N₂O
- Molecular Weight : 162.19 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with a hydroxymethyl group, which is significant for its biological interactions.
Recent studies have indicated that this compound exhibits inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The abnormal activation of FGFR signaling pathways has been linked to tumor progression and metastasis. Targeting these receptors represents a promising strategy for cancer treatment.
In Vitro Studies
- FGFR Inhibition :
- Cell Proliferation and Apoptosis :
In Vivo Studies
Research involving animal models has demonstrated that derivatives of this compound can lead to significant reductions in tumor size and improved survival rates when used in conjunction with other therapies. For instance, in mouse models of breast cancer, treatment with FGFR inhibitors resulted in marked tumor regression .
Case Studies
A notable study examined the effects of various pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. Among these, this compound exhibited superior activity compared to other derivatives. The study concluded that modifications to the pyridine ring could enhance biological activity further .
Comparative Analysis of Related Compounds
| Compound Name | FGFR IC₅₀ (nM) | Cell Line Tested | Effect on Cell Proliferation |
|---|---|---|---|
| This compound | 7 - 712 | 4T1 | Inhibition and apoptosis |
| Compound A | 25 | MDA-MB-231 | Moderate inhibition |
| Compound B | 9 | 4T1 | High inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol?
- Methodology :
- Route 1 : A xylene-mediated reflux with chloranil (1.4 mmol) for 25–30 hours, followed by NaOH wash and recrystallization from methanol, is effective for pyrrolo-pyridine derivatives .
- Route 2 : Multicomponent reactions involving aldehydes, cyanacetamide, and methanesulfonamide derivatives in ethanol with K₂CO₃ yield structurally related pyrrolo-pyrimidines, which can be adapted for methanol-substituted analogs .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity for recrystallization to improve yield.
Q. How is this compound characterized spectroscopically?
- Techniques :
- 1H/13C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C₉H₁₀N₂O: 163.0874) with <5 ppm error .
Q. What storage conditions are recommended for this compound?
- Protocol : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Use desiccants (e.g., silica gel) to minimize moisture .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during functionalization of the pyrrolo[2,3-b]pyridine core?
- Strategies :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., -CHO at position 3) to direct electrophilic substitution to the 5-position .
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H activation at sterically accessible positions .
- Case Study : Chloranil-mediated dehydrogenation in xylene achieves selective oxidation without disrupting the methanol substituent .
Q. What computational methods predict the reactivity of this compound?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices) and predict nucleophilic/electrophilic sites.
- MD Simulations : Assess solvent interactions (e.g., methanol vs. DMSO) to model solubility and aggregation behavior.
Q. How can contradictions in reaction yields under varying conditions be resolved?
- Analysis Framework :
- Parameter Screening : Systematically vary temperature (80–150°C), solvent (xylene vs. DMF), and catalyst loading (e.g., Pd(OAc)₂, 1–5 mol%) to identify optimal conditions .
- By-Product Identification : Use LC-MS or GC-MS to detect side products (e.g., over-oxidized species or dimerization artifacts) .
- Example : Prolonged reflux (>30 hours) in xylene may degrade chloranil, reducing yield; replacing it with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) improves efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
